3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC20007414
Molecular Formula: C25H28O5
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28O5 |
|---|---|
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | 3-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one |
| Standard InChI | InChI=1S/C25H28O5/c1-4-5-6-7-8-22-17(2)21-14-13-20(15-24(21)30-25(22)27)29-16-23(26)18-9-11-19(28-3)12-10-18/h9-15H,4-8,16H2,1-3H3 |
| Standard InChI Key | HPYJUAJOGSKKAS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)OC1=O)C |
Introduction
Structural Characteristics and Molecular Properties
Chromenones, or coumarin derivatives, are bicyclic compounds consisting of a benzene ring fused to a pyrone moiety. The target compound features a hexyl chain at position 3, a methyl group at position 4, and a 4-methoxyphenyl-linked oxoethoxy group at position 7 (Figure 1). These substituents significantly influence its physicochemical properties and reactivity.
The hexyl chain enhances lipophilicity (LogP ~5–6) , while the methoxyphenyl group contributes to π-π stacking interactions with biological targets .
Synthesis and Chemical Reactivity
Synthetic Routes
Although no direct synthesis data exists for the target compound, a related structure, 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, is synthesized via Friedel-Crafts acylation followed by O-alkylation . A plausible route for the target molecule involves:
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Core Formation: Condensation of resorcinol derivatives with β-keto esters to form the chromenone backbone.
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Substituent Introduction:
Reactivity Profile
Key functional groups dictate reactivity:
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α,β-Unsaturated Ketone: Susceptible to Michael additions and Diels-Alder reactions.
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Methoxy Groups: Participate in demethylation under acidic conditions .
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Ester Linkage: Hydrolyzable to carboxylic acids, enabling prodrug strategies .
Biological Activities and Mechanisms
Chromenone derivatives exhibit diverse bioactivities, as inferred from structural analogs:
Antioxidant Properties
The methoxyphenyl moiety in 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one demonstrates radical scavenging activity via hydrogen atom transfer (HAT) . The target compound’s hexyl chain may enhance membrane permeability, potentiating intracellular antioxidant effects.
Enzyme Inhibition
Analogous compounds inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) through competitive binding at the arachidonic acid site . Molecular docking studies suggest the oxoethoxy group forms hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-2) .
Applications in Material Science
Fluorescent Probes
The chromenone core’s inherent fluorescence (λₑₘ ≈ 450 nm) is tunable via substituents. The hexyl chain in the target compound could stabilize colloidal dispersions in hydrophobic matrices, enabling use in optoelectronic devices.
Polymer Additives
Methoxy groups improve compatibility with polar polymers (e.g., polycarbonates), while the hexyl chain enhances plasticization efficiency in polyvinyl chloride (PVC) .
Comparative Analysis with Structural Analogs
The hexyl substituent in the target compound likely enhances bioavailability compared to shorter-chain analogs .
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